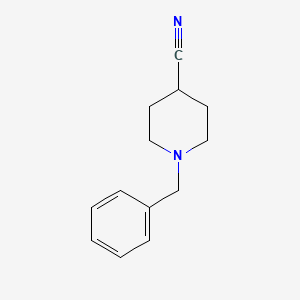

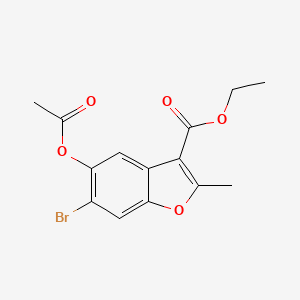

![molecular formula C9H17NO3 B2689058 8-(氨基甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇 CAS No. 863565-85-9](/img/structure/B2689058.png)

8-(氨基甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇

描述

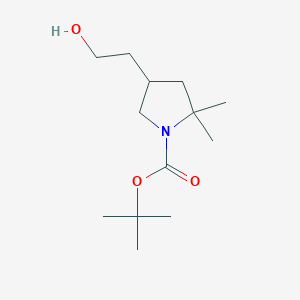

“8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is a complex organic compound . It contains a total of 58 bonds, including 23 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Another study reported the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Molecular Structure Analysis

The molecular structure of “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is complex, with multiple rings and functional groups . It includes a spiro[4.5]decan-8-ol core with an aminomethyl group attached .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .科学研究应用

有机化合物和中间体的合成

1,4-二氧杂螺[4.5]癸-8-酮及其衍生物,如8-(氨基甲基)-1,4-二氧杂螺[4.5]癸-8-醇,是有机化学中宝贵的合成中间体。这些化合物被用于合成一系列有机化学品,包括医药中间体、液晶和杀虫剂。例如,1,4-二氧杂螺[4.5]癸-8-酮可以通过在酸性溶液中选择性脱缩酮化从1,4,9,12-四氧杂螺[4.2.4.2]十四烷合成,展示了该化合物在有机合成工艺中的用途(张凤宝,2006)。

环境和分析应用

1,4-二氧杂螺[4.5]癸的衍生物已应用于环境科学,特别是在从水中去除致癌偶氮染料和芳香胺方面。使用包含1,4-二氧杂螺[4.5]癸结构的环状仲胺合成的杯[4]芳烃的曼尼希碱衍生物,在去除偶氮染料方面表现出显着的效率,去除率在95-99%之间(E. Akceylan, M. Bahadir, M. Yılmaz, 2009)。

药物研究

在制药领域,8-(氨基甲基)-1,4-二氧杂螺[4.5]癸-8-醇的衍生物因其生物活性而被探索。例如,对由类似于8-(氨基甲基)-1,4-二氧杂螺[4.5]癸-8-醇的结构衍生的生物活性异构体组成的杀菌剂螺环沙明(KWG 4168)的研究,突出了该化合物在开发新型农用化学品方面的潜力(W. Kramer等,1999)。

材料科学与工程

1,4-二氧杂螺[4.5]癸衍生物的结构多功能性延伸到材料科学,在那里它们被用于合成具有作为生物润滑剂的潜在应用的新型化合物。对源自油酸的新型化合物(包括1,4-二氧杂螺[4.5]癸结构)的研究表明,这些化合物可以作为具有良好物理化学性能的可持续、可生物降解的润滑剂(Y. S. Kurniawan等,2017)。

属性

IUPAC Name |

8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYSQGCJGEDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CN)O)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

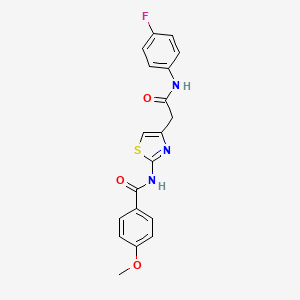

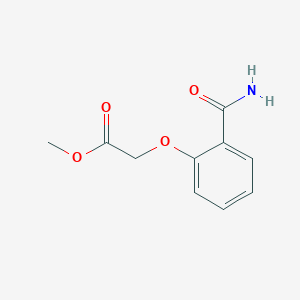

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2688976.png)

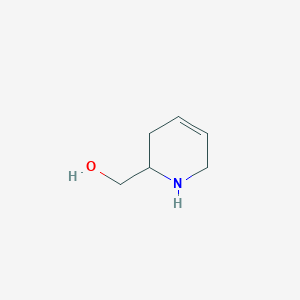

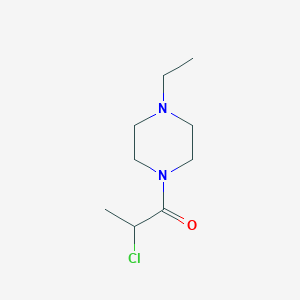

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)

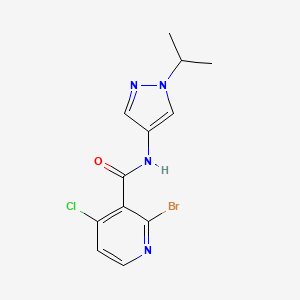

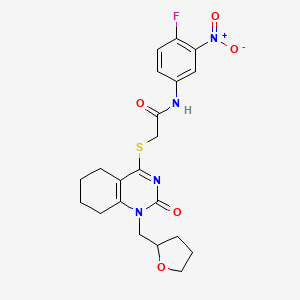

![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)

![2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B2688989.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2688991.png)